molecular formula C21H26N2O2 B4767407 1-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-PHENYL-1-BUTANONE

1-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-PHENYL-1-BUTANONE

Cat. No.: B4767407
M. Wt: 338.4 g/mol
InChI Key: ZKNFJEMRZMVQEZ-UHFFFAOYSA-N
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Description

1-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-PHENYL-1-BUTANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a methoxyphenyl group and a phenylbutanone moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-PHENYL-1-BUTANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for piperazine derivatives, including this compound, often involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic methods has also been explored to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-PHENYL-1-BUTANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include phenolic derivatives from oxidation, alcohol derivatives from reduction, and various substituted piperazine derivatives from nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-PHENYL-1-BUTANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a phenylbutanone moiety makes it a versatile compound with a wide range of applications in various fields .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-20-12-10-19(11-13-20)22-14-16-23(17-15-22)21(24)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10-13H,5,8-9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNFJEMRZMVQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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